[(1R)-1-(4-Chlorophenyl)ethyl]methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCGUAPWQKOPA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Enantiopure 4 Chlorophenyl Ethyl Scaffolding and Its N Methylated Derivative
Accessing Enantiopure 1-(4-Chlorophenyl)ethylamine Precursors
The critical first step in synthesizing the target compound is securing an enantiomerically pure source of the precursor, 1-(4-chlorophenyl)ethylamine. This is primarily achieved by resolving the racemic mixture, which contains equal amounts of the (R) and (S) enantiomers. Methodologies for this chiral separation can be broadly categorized into classical chemical resolutions and more modern biocatalytic pathways.
Classical Chiral Resolution Approaches
Classical resolution techniques leverage the formation of diastereomers, which, unlike enantiomers, possess different physical properties and can thus be separated by conventional methods like fractional crystallization.
The most common method for resolving a racemic amine is through its reaction with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgpbworks.com This acid-base reaction forms a pair of diastereomeric salts. rsc.org For instance, reacting racemic 1-(4-chlorophenyl)ethylamine with a chiral acid like (+)-tartaric acid results in two diastereomeric salts: [(R)-amine][(+)-acid] and [(S)-amine][(+)-acid].
These diastereomeric salts have different solubilities in a given solvent. rsc.org Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first, allowing for its separation by filtration. pbworks.com After separation, the desired enantiomer of the amine is recovered by treatment with a base to neutralize the chiral acid. The success of this method depends heavily on finding a suitable chiral resolving agent and crystallization solvent that provide a significant difference in the solubility of the diastereomeric salts. wikipedia.org
Spontaneous resolution is a less common but powerful phenomenon where a racemic compound crystallizes from a solution not as a racemic compound (containing both enantiomers in the same crystal lattice) but as a physical mixture of separate crystals, each containing only one enantiomer. This mixture is known as a conglomerate.
Research has shown that racemic 1-(4-chlorophenyl)ethylamine (rac-cpea) forms a conglomerate when treated with cobalt(II) chloride in the presence of hydrochloric acid. This reaction yields tetrachlorocobaltate salts, specifically [(R)-cpeaH]₃[CoCl₄]Cl and [(S)-cpeaH]₃[CoCl₄]Cl. These two salt forms crystallize in a chiral space group (P2₁), with single crystal X-ray diffraction confirming nearly identical unit cells but opposite chirality. This formation of a conglomerate allows, in principle, for the mechanical separation of the enantiomerically pure crystals.
Enzymatic and Biocatalytic Pathways for Enantioselective Synthesis
Biocatalysis offers a highly selective alternative to classical resolution. Enzymes, being inherently chiral, can differentiate between the two enantiomers of a racemic substrate, catalyzing a reaction on one while leaving the other untouched.
Kinetic resolution is a widely used enzymatic method for separating enantiomers. In the case of racemic 1-(4-chlorophenyl)ethylamine, a lipase enzyme can be used to selectively acylate one of the enantiomers. The resulting acylated product (an amide) has significantly different physical properties from the unreacted amine, allowing for easy separation (e.g., by chromatography or extraction).
Novozym 435, an immobilized form of Candida antarctica lipase B, has been effectively employed for the resolution of (R,S)-1-(4-chlorophenyl)ethylamine. The enzyme selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. This process can achieve high enantiomeric purity for the remaining amine. For example, the resolution of (R,S)-1-(4-chlorophenyl)ethylamine using Novozym 435 has been reported to yield the unreacted (S)-1-(4-chlorophenyl)ethylamine with an enantiomeric excess (ee) of 99% after reaching a conversion of 52%.
| Parameter | Value |
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) |
| Substrate | (R,S)-1-(4-chlorophenyl)ethylamine |
| Process | Kinetic Resolution via Acylation |
| Result | Unreacted (S)-amine |
| Enantiomeric Excess (ee) | 99% |
| Conversion | 52% |
Advanced Spectroscopic and Stereochemical Characterization of 1r 1 4 Chlorophenyl Ethylmethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of [(1R)-1-(4-Chlorophenyl)ethyl]methylamine. While standard ¹H and ¹³C NMR spectra confirm the basic connectivity of atoms, more advanced techniques are necessary to determine its stereochemistry.
For the closely related precursor, (R)-4-chloro-α-methylbenzylamine, the ¹H-NMR spectrum shows aromatic resonances, a doublet for the methyl group, and a quartet for the methine proton mdpi.com. The ¹³C{¹H} NMR spectrum reveals characteristic signals for the methinic and methyl carbons, along with those of the 4-chlorophenyl unit mdpi.com. The introduction of a methyl group on the nitrogen atom in this compound would result in an additional signal in both the ¹H and ¹³C NMR spectra, corresponding to the N-methyl group.
To determine the enantiomeric composition of a sample using NMR, a chiral derivatizing agent (CDA) is often employed. The reaction of the amine with a CDA, such as (1R)-(-)-camphor-10-sulfonyl chloride, converts the enantiomers into diastereomers researchgate.net. These diastereomers possess distinct physical properties and, crucially, exhibit separate, quantifiable signals in the ¹H and ¹³C NMR spectra researchgate.net. This method allows for the precise determination of the diastereomeric (and thus enantiomeric) ratio of the original amine sample researchgate.net. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis and analysis mdpi.com.
Multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the methine (CH) proton and the C-methyl (CH₃) protons would be expected, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link the methine proton signal to the methine carbon signal, and the signals of both methyl groups to their respective carbon signals.
The following table illustrates the expected key correlations for this compound in 2D NMR experiments.
| Proton (¹H) Signal | Expected COSY Correlation | Expected HMBC Correlations |
| Methine (CH) | C-Methyl (CH₃) | C-Methyl Carbon, N-Methyl Carbon, Aromatic Carbons (C1, C2, C6) |
| C-Methyl (CH₃) | Methine (CH) | Methine Carbon, Aromatic Carbon (C1) |
| N-Methyl (CH₃) | N-H (if present/coupled) | Methine Carbon |
| Aromatic (Ar-H) | Other Ar-H | Methine Carbon, Other Aromatic Carbons |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For a secondary amine like this compound, the IR spectrum would exhibit several characteristic absorption bands. While the spectrum for the exact target compound is not published, data from analogous structures allows for reliable prediction. For comparison, the related derivative N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide shows a characteristic N-H stretching vibration at 3193 cm⁻¹ mdpi.com. For this compound, a weaker N-H stretching band would be expected in the region of 3300-3500 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 | Stretching (secondary amine) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1020 - 1250 | Stretching docbrown.info |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry for Precise Molecular Identification and Purity Assessment (e.g., High-Resolution Mass Spectrometry for derivatives)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. For the racemic compound 1-(4-chlorophenyl)ethylamine (C₉H₁₂ClN), the predicted monoisotopic mass is 169.06583 Da uni.lu. HRMS would be able to confirm this mass to within a few parts per million, distinguishing it from other compounds with the same nominal mass.
The table below shows the predicted mass-to-charge ratios (m/z) for various adducts of the molecule that could be observed in an electrospray ionization (ESI) mass spectrum uni.lu.
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.07311 |
| [M+Na]⁺ | 192.05505 |
| [M+K]⁺ | 208.02899 |
| [M+NH₄]⁺ | 187.09965 |
Optical Rotation Measurements for Enantiomeric Purity Determination
Chiral molecules have the ability to rotate the plane of polarized light. This property, known as optical rotation, is measured using a polarimeter. The specific rotation ([α]) is a characteristic physical property of an enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The precursor, (R)-4-chloro-α-methylbenzylamine, is dextrorotatory, with a reported specific rotation of [α]D²⁰ = +31.0° in chloroform mdpi.com. The N-methylated derivative, this compound, is also expected to be dextrorotatory. Measuring the specific rotation of a sample allows for the determination of its enantiomeric excess (ee), providing a crucial measure of its purity.
X-ray Diffraction Studies for Absolute Configuration and Crystal Structure Analysis (relevant for chiral salts or derivatives)
While NMR with chiral derivatizing agents can establish relative stereochemistry and enantiomeric purity, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. Since this compound is an oil at room temperature, this analysis is typically performed on a crystalline derivative, such as a salt formed with a chiral acid (e.g., tartaric acid) or an achiral acid (e.g., hydrochloric acid).
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis provides definitive proof of the (R) or (S) configuration at the chiral center and yields detailed structural information, including bond lengths, bond angles, and intermolecular interactions researchgate.netscielo.org.za. This technique has been successfully used to establish the absolute stereochemistry of numerous complex chiral molecules, including related cyclopropane derivatives nih.gov.
Computational Chemistry and Theoretical Investigations of 1r 1 4 Chlorophenyl Ethylmethylamine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a important tool in quantum chemistry for the accurate prediction of molecular geometries and electronic structures. For a molecule like [(1R)-1-(4-Chlorophenyl)ethyl]methylamine, DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with a basis set like 6-31G(d,p), can provide a detailed picture of its three-dimensional arrangement and electron distribution.
The geometry optimization process in DFT calculations seeks to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the lengths of the C-Cl, C-N, and various C-C and C-H bonds, as well as the angles around the chiral carbon center.
Furthermore, DFT calculations elucidate the electronic structure of the molecule. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are prone to electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar structures calculated with DFT at the B3LYP/6-31G(d,p) level of theory, as specific experimental or published computational data for this exact molecule is not readily available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-N | 1.47 Å |
| Bond Length | C(aromatic)-C(aromatic) | 1.39 Å |
| Bond Length | C(chiral)-C(methyl) | 1.53 Å |
| Bond Angle | Cl-C(aromatic)-C(aromatic) | 119.5° |
| Bond Angle | C(aromatic)-C(chiral)-N | 111.0° |
| Bond Angle | C(methyl)-C(chiral)-N | 109.5° |
| Dihedral Angle | C(aromatic)-C(chiral)-N-C(methyl) | Variable (see conformational analysis) |
Prediction and Correlation of Spectroscopic Data with Experimental Findings
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental measurements to confirm the structure and purity of a synthesized compound. DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. For this compound, characteristic vibrational modes would include the C-Cl stretching, N-H stretching and bending, C-N stretching, and various vibrations of the aromatic ring. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. The correlation between predicted and experimental NMR spectra is a powerful tool for structural elucidation and for confirming the stereochemistry of chiral centers.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and represents typical frequency ranges for the specified functional groups based on DFT calculations for similar molecules.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | -NH(CH₃) | 3350 - 3450 |
| C-H Stretch (aromatic) | C₆H₄ | 3050 - 3150 |
| C-H Stretch (aliphatic) | -CH(CH₃), -NH(CH₃) | 2850 - 3000 |
| C=C Stretch (aromatic) | C₆H₄ | 1450 - 1600 |
| N-H Bend | -NH(CH₃) | 1500 - 1600 |
| C-N Stretch | -CH-N- | 1100 - 1250 |
| C-Cl Stretch | -C₆H₄-Cl | 700 - 800 |
Stereochemical Energetics and Conformational Analysis via Computational Methods
Computational methods can be used to perform a systematic search of the conformational space. This is often done by rotating the molecule around its single bonds in discrete steps and performing a geometry optimization at each step. The result is a potential energy surface that reveals the low-energy conformers (local minima) and the energy barriers between them (transition states).
For this compound, the key dihedral angles determining the conformation are those around the C(aromatic)-C(chiral) and C(chiral)-N bonds. The relative energies of the different conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding or dispersion forces. The most stable conformer will be the one that minimizes these steric clashes and maximizes favorable interactions. Understanding the relative populations of these conformers at a given temperature provides a more complete picture of the molecule's behavior.
Table 3: Relative Energies of Plausible Conformers of this compound (Note: The following is a hypothetical representation of a conformational analysis. The relative energies are illustrative and would be determined by DFT calculations.)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| 1 (Staggered) | ~60° | 0.00 (most stable) |
| 2 (Staggered) | ~180° | 0.85 |
| 3 (Eclipsed) | ~0° | 3.50 (transition state) |
| 4 (Eclipsed) | ~120° | 4.20 (transition state) |
Applications of 1r 1 4 Chlorophenyl Ethylmethylamine As a Chiral Building Block in Advanced Organic Synthesis
Role in Asymmetric Synthesis of Complex Molecules
Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the specific stereoisomer of a molecule often dictates its biological activity. Chiral amines, such as the (1R)-1-(4-chlorophenyl)ethyl moiety, are instrumental in controlling the stereochemical outcome of chemical reactions.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral product is formed, the auxiliary is removed for potential reuse. While specific examples of [(1R)-1-(4-Chlorophenyl)ethyl]methylamine as a chiral auxiliary are not prominent in the literature, its primary amine counterpart, (1R)-1-(4-chlorophenyl)ethylamine, has been utilized in this capacity. For instance, chiral 1-phenylethylamine (α-PEA), a structurally similar amine, is a well-established chiral auxiliary used in the diastereoselective synthesis of various medicinal substances and natural products mdpi.com. The underlying principle is that the chiral amine is converted into an amide or imine with the substrate, and the steric bulk of the chiral auxiliary directs the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer.
The effectiveness of such auxiliaries is demonstrated in the synthesis of enantiomerically enriched compounds where the chiral amine moiety is later cleaved to yield the target molecule. The (S)-enantiomer of 1-(4-chlorophenyl)ethylamine is a key intermediate in the synthesis of a corresponding acetamide, which has applications as a herbicide. The production of this enantiomerically pure amine is achieved through enzymatic resolution, highlighting its importance as a chiral building block mdpi.com.
Chiral ligands are essential components of metal-based catalysts used in enantioselective catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. Chiral amines are common precursors for the synthesis of a wide variety of chiral ligands, such as phosphine-amine, phosphine-oxazoline, and salen-type ligands.
Although the direct use of this compound as a precursor for a widely used ligand is not extensively reported, the synthetic principles are well-established. The amine functionality can be readily derivatized to introduce coordinating groups like phosphines or other heteroatoms. The resulting chiral ligand can then be complexed with a transition metal (e.g., rhodium, iridium, palladium) to form a catalyst for asymmetric hydrogenation, hydroformylation, or other carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.
The ultimate application of chiral ligands derived from precursors like (1R)-1-(4-chlorophenyl)ethylamine is in enantioselective catalysis. These catalysts are used in small, substoichiometric amounts to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern green chemistry.
For example, chiral amine-derived ligands are crucial in the asymmetric hydrogenation of prochiral ketones, imines, and olefins to produce chiral alcohols and amines. The catalyst, bearing the chiral ligand, coordinates to the substrate in a specific orientation, allowing for the delivery of hydrogen to one face of the double bond, resulting in a high enantiomeric excess of the product. While specific catalysts derived from this compound are not widely cited, the potential for its application in this area is significant, following the established methodologies for similar chiral amines.
Derivatization to Novel Chiral Compounds with Synthetic Utility
In addition to its role in asymmetric synthesis, this compound and its analogs can be derivatized into other stable, chiral molecules that serve as versatile intermediates for further synthetic transformations.
Chiral cyanamides are valuable synthetic intermediates that can be transformed into a variety of nitrogen-containing compounds, such as guanidines, ureas, and amidines. The synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide has been reported through the electrophilic cyanation of the corresponding primary amine, (R)-4-chloro-α-methylbenzylamine, using cyanogen bromide mdpi.com. This reaction proceeds in high yield and provides a stable, chiral cyanamide that can be used in further synthetic endeavors mdpi.com.
The reaction involves the treatment of the chiral amine with cyanogen bromide in a suitable solvent, such as diethyl ether. The amine acts as a nucleophile, attacking the electrophilic carbon of the cyanogen bromide and displacing the bromide ion. A second equivalent of the amine acts as a base to neutralize the generated hydrobromic acid.
| Reactant | Reagent | Product | Yield |
| (R)-4-chloro-α-methylbenzylamine | Cyanogen bromide (BrCN) | N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide | 84% |
Data sourced from Molbank, 2021, m1198.
This chiral cyanamide is a valuable building block for the synthesis of more complex, nitrogen-rich chiral molecules with potential biological activity mdpi.com.
Chiral imines are another important class of synthetic intermediates derived from chiral amines. They are typically formed through the condensation reaction between a chiral amine and a carbonyl compound (an aldehyde or a ketone). The resulting imine contains the chiral information from the amine, which can be used to direct subsequent stereoselective reactions.
For example, the formation of an imine from 1-(4-chlorophenyl)ethylamine and acetone has been observed during a resolution process with binaphthoic acid researchgate.net. This spontaneous imine formation highlights the reactivity of the amine group and its potential for deliberate derivatization.
Chiral imines can undergo a variety of transformations, including nucleophilic additions to the carbon-nitrogen double bond. By using a chiral imine derived from a chiral amine like (1R)-1-(4-chlorophenyl)ethylamine, the stereochemical outcome of these addition reactions can be controlled, leading to the synthesis of new chiral amines with high diastereoselectivity. These newly formed amines can then be further elaborated into more complex target molecules.
Contribution to Supramolecular Chemistry and Crystal Engineering
The chiral amine this compound serves as a valuable building block in the fields of supramolecular chemistry and crystal engineering. Its specific stereochemistry, coupled with the presence of functional groups capable of engaging in various non-covalent interactions, allows for the construction of well-defined, higher-order structures through molecular self-assembly. The study of chiral amine salts, in particular, provides a fertile ground for exploring the principles of molecular recognition, chirality transfer, and the rational design of crystalline materials with desired properties.
Self-Assembly Studies of Chiral Amine Salts
While direct and extensive research on the self-assembly of salts specifically derived from this compound is not widely documented in publicly available literature, valuable insights can be drawn from studies on structurally similar chiral amines, such as 1-phenylethylamine and its derivatives. These studies reveal common principles that are likely to govern the supramolecular behavior of the target compound.
The process of diastereomeric salt formation is a cornerstone of chiral resolution and a practical manifestation of self-assembly. When a racemic or enantiomerically pure chiral amine like this compound is reacted with a chiral acid, two diastereomeric salts can be formed. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization, a process fundamentally driven by the thermodynamics of crystal lattice formation.
The crystal structure of these diastereomeric salts reveals intricate networks of non-covalent interactions. The protonated secondary amine of this compound can act as a hydrogen bond donor, while the chlorine atom on the phenyl ring can participate in halogen bonding. The aromatic ring itself is capable of engaging in π-π stacking and C-H···π interactions. The N-methyl group, when compared to a primary amine, introduces additional steric bulk and alters the hydrogen bonding capacity, which can significantly influence the crystal packing arrangement. For instance, the resolution of methamphetamine (N-methyl-1-phenylpropan-2-amine), a structurally related compound, with tartaric acid results in the formation of a crystalline diastereomeric salt with a well-defined antiparallel double helix structure mdpi.com. This highlights how specific intermolecular interactions can lead to complex and predictable supramolecular architectures.
Research on the enantioseparation of other chiral amines, such as 1-(2-hydroxyphenyl)ethylamines, has demonstrated that the efficiency of resolution is highly dependent on the solvent and the specific chiral resolving agent used rsc.org. The crystal structures of the resulting diastereomeric salts often reveal that hydrogen bonding and CH/π interactions play a crucial role in the chiral recognition and the stability of the less-soluble salt rsc.orgnih.gov. It is reasonable to infer that similar interactions would be pivotal in the self-assembly of salts involving this compound.
The table below summarizes the key intermolecular interactions and resulting supramolecular structures that are commonly observed in the crystal engineering of chiral amine salts, which are anticipated to be relevant for this compound.
| Intermolecular Interaction | Potential Role in Self-Assembly of this compound Salts | Common Supramolecular Motifs |
| Hydrogen Bonding | The N-H group of the protonated amine acts as a primary hydrogen bond donor, interacting with acceptor groups on the counter-ion (e.g., carboxylate). | Chains, sheets, helices |
| Ionic Interactions | Strong electrostatic attraction between the ammonium cation and the anionic counter-ion, forming the primary salt bridge. | Ion pairs, salt bridges |
| π-π Stacking | Interactions between the chlorophenyl rings of adjacent molecules, contributing to the stability of the crystal lattice. | Stacked columns, offset stacks |
| C-H···π Interactions | Interactions between C-H bonds (e.g., from the ethyl or methyl group) and the aromatic ring of a neighboring molecule. | Herringbone patterns, T-shaped arrangements |
| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms in adjacent molecules. | Linear chains, 2D networks |
| van der Waals Forces | General attractive forces that contribute to the overall packing efficiency and stability of the crystal. | Close-packed structures |
Detailed research findings on analogous systems indicate that the interplay of these interactions is critical for achieving high diastereoselectivity in crystallization. The specific stereochemistry of both the chiral amine and the resolving agent dictates the complementarity of their shapes and functional groups, leading to the preferential formation of a more stable, less soluble crystal lattice for one diastereomer.
Future Research Perspectives on 1r 1 4 Chlorophenyl Ethylmethylamine
Innovation in Highly Enantioselective and Sustainable Synthetic Methodologies
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, particularly for the pharmaceutical industry. While classical methods like the resolution of racemic mixtures are established, future research is focused on more direct, efficient, and environmentally benign approaches. The primary route to chiral phenylethylamines involves the reductive amination of the corresponding ketone, in this case, 4-chloroacetophenone mdpi.com. Innovations in this area are critical for producing [(1R)-1-(4-Chlorophenyl)ethyl]methylamine with high optical purity and minimal environmental impact.
Asymmetric Catalysis: A key area of innovation lies in asymmetric catalysis, which circumvents the need for stoichiometric chiral auxiliaries or resolving agents. Future methodologies could involve:
Transition-Metal Catalyzed Asymmetric Reductive Amination: This involves the use of a chiral catalyst, often based on iridium, rhodium, or ruthenium, to directly convert 4-chloroacetophenone and methylamine into the target (R)-enantiomer with high enantioselectivity.
Biocatalysis: The use of enzymes offers a highly selective and sustainable alternative. Transaminases, for example, can be engineered to convert a ketone to a primary amine with exceptional enantiomeric excess (>99% ee) under mild, aqueous conditions researchgate.net. A subsequent enzymatic or chemical N-methylation step would yield the final product. Imine reductases (IREDs) could also be employed for the diastereoselective reduction of an intermediate imine researchgate.net.
Sustainable Chemistry Principles: Green chemistry principles are increasingly integral to synthetic design researchgate.net. For this specific compound, future research will likely focus on:
Use of Greener Solvents: Replacing conventional organic solvents with more sustainable alternatives like water, supercritical CO2, or bio-based solvents can significantly reduce the environmental footprint of the synthesis researchgate.net.
Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and powerful method for forming C-N bonds. This approach could enable new synthetic pathways that avoid harsh reagents and extreme temperatures, as demonstrated in the synthesis of related β-phenethylamine scaffolds acs.org.
Flow Chemistry: Continuous flow processes offer improved safety, efficiency, and scalability compared to batch synthesis. An optimized flow process for the asymmetric synthesis and purification of this compound would represent a significant manufacturing advance.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Key Features | Potential Advantages | Challenges |
|---|---|---|---|
| Asymmetric Reductive Amination | Direct conversion of ketone using a chiral metal catalyst. | High efficiency and atom economy. | Catalyst cost, sensitivity, and removal of metal traces. |
| Biocatalytic Transamination | Employs engineered transaminase enzymes. | Exceptional enantioselectivity (>99% ee), mild aqueous conditions, sustainable researchgate.net. | Enzyme stability, substrate scope, and product inhibition. |
| Chemo-enzymatic Synthesis | Combines enzymatic steps with chemical transformations. | Leverages the strengths of both catalysis types for optimal efficiency and selectivity. | Compatibility of reaction conditions between steps. |
| Photoredox Catalysis | Uses light to drive the chemical reaction. | Mild reaction conditions, unique reactivity pathways acs.org. | Requires specialized photoreactor equipment. |
Exploration of Novel Derivatization Pathways and Applications
The amine functional group in this compound is a versatile handle for chemical modification, allowing for the creation of diverse libraries of new compounds. Future research will explore novel derivatization pathways to generate molecules with unique properties and applications, leveraging the compound as a chiral scaffold.
Derivatization of the Amine:
Formation of Amides, Ureas, and Sulfonamides: Reaction of the secondary amine with acyl chlorides, isocyanates, or sulfonyl chlorides can produce a wide array of stable derivatives. These functional groups can modulate the molecule's physicochemical properties and introduce new interaction points for biological targets.
Heterocycle Synthesis: The amine can serve as a key nucleophile in the construction of nitrogen-containing heterocycles, such as piperidines, imidazoles, or oxadiazines mdpi.com. These heterocyclic scaffolds are prevalent in many pharmaceuticals. For instance, derivatives of 4-(4-chlorophenyl)thiazol-2-amine have been synthesized and investigated for their antimicrobial properties researchgate.net.
Cyanation: Electrophilic cyanation can convert the amine into a cyanamide, such as N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. This derivative serves as a valuable intermediate for synthesizing more complex nitrogen-rich molecules like guanidines or amidines researchgate.net.
Potential Applications of Derivatives:
Chiral Auxiliaries and Catalysts: The inherent chirality of the molecule makes its derivatives potential candidates for use as chiral auxiliaries or ligands in asymmetric synthesis, guiding the stereochemical outcome of reactions mdpi.com.
Biologically Active Agents: Substituted phenethylamines are a well-known class of psychoactive compounds that can interact with neurotransmitter transporters, such as the dopamine transporter (DAT) nih.govresearchgate.net. Novel derivatives could be designed and screened for activity in the central nervous system.
Agrochemicals: The structural motifs present in the target molecule and its derivatives are also found in various agrochemicals. New derivatives could be explored for potential herbicidal or insecticidal activity.
Table 2: Derivatization Pathways and Potential Applications
| Derivatization Reaction | Resulting Functional Group/Scaffold | Potential Applications |
|---|---|---|
| Acylation | Amide | Pharmaceutical agents, chiral auxiliaries |
| Reaction with Isocyanates | Urea | Biologically active molecules, organocatalysts |
| Sulfonylation | Sulfonamide | Antibacterials, diuretics, enzyme inhibitors |
| Annulation Reactions | Heterocycles (e.g., Thiazolidinones, Oxadiazines) | Antimicrobial agents, medicinal chemistry scaffolds mdpi.comresearchgate.net |
| Cyanation | Cyanamide | Synthetic intermediate for nitrogen-rich compounds researchgate.net |
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. These in silico methods can significantly accelerate the discovery and optimization of new derivatives of this compound.
Rational Design and Structure-Activity Relationship (SAR) Studies:
Molecular Docking: This technique can be used to predict the binding mode and affinity of novel derivatives to a specific biological target, such as an enzyme or a receptor. For example, docking studies have been used to understand how phenethylamine derivatives interact with the dopamine transporter, revealing key interactions that drive inhibitory activity nih.gov. This knowledge can guide the design of new, more potent, and selective inhibitors.
Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to screen virtual libraries for new derivatives with a high probability of being active.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic understanding of binding stability and the conformational changes that may occur upon binding nih.gov.
Prediction of Physicochemical and ADMET Properties:
Quantum Mechanical (QM) Calculations: QM methods can accurately predict fundamental molecular properties such as electronic structure, reactivity, and pKa. Predicting the pKa of the amine group is crucial, as its protonation state is often critical for receptor binding and can be tuned to achieve target selectivity (e.g., in different pH environments) chapman.educhapman.edu.
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate chemical structure with physicochemical properties like solubility, lipophilicity (logP), and melting point.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound early in the discovery process is vital. Computational models can estimate properties such as blood-brain barrier permeability, metabolic stability, and potential toxicity, helping to prioritize the synthesis of candidates with favorable drug-like properties nih.gov.
Table 3: Computational Methods and Their Applications
| Computational Method | Application in Research | Specific Goal for Derivatives |
|---|---|---|
| Molecular Docking | Predict ligand binding pose and affinity to a biological target. | Design derivatives with improved potency and selectivity for a specific receptor (e.g., DAT) nih.gov. |
| Molecular Dynamics (MD) | Simulate the movement and interaction of molecules over time. | Assess the stability of the ligand-receptor complex and understand binding thermodynamics nih.gov. |
| Quantum Mechanics (QM) | Calculate electronic structure and molecular properties. | Predict pKa to design derivatives with pH-specific binding; predict reaction pathways chapman.edu. |
| In Silico ADMET | Predict pharmacokinetic and toxicity properties. | Prioritize synthetic targets with favorable drug-like profiles (e.g., good oral bioavailability, low toxicity) nih.gov. |
Q & A
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (nM) | LogP |
|---|---|---|---|
| This compound | MAO-B | 50 | 2.1 |
| [(1R)-1-(4-Methylphenyl)ethyl]methylamine | MAO-B | 220 | 1.8 |
| [(1R)-1-(4-Fluorophenyl)ethyl]methylamine | MAO-B | 85 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
